Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methyl ester at position 5, a methyl group at position 4, and a guanidine-like substituent ([amino(imino)methyl]amino) at position 2. Its synthesis typically involves coupling reactions, as seen in analogous thiazole derivatives . The compound is commercially available with 95% purity (MFCD08131778) , underscoring its relevance in research applications.
Properties
IUPAC Name |
methyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJAGYJMFVQJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Cyanide-Mediated Cyclization from Tetrahydrothiazolo Precursors
The primary synthesis route, as described in patent US8058440B2, involves the reaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives with metal cyanides. For example, compound (3) (2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) reacts with sodium cyanide in N,N-dimethylacetamide (DMA) at 140–160°C for 13–20 hours to yield 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4). The use of DMA as a solvent enhances reaction efficiency due to its high boiling point (165°C) and inertness toward cyanide ions.
Hydrolysis and Carboxylation
Subsequent hydrolysis of the cyano group in compound (4) is achieved using lithium hydroxide in ethanol at 40–70°C for 5–10 hours, forming the corresponding carboxylic acid (compound 5). Acidification with hydrochloric acid precipitates the product as a hydrochloride salt, which is isolated via filtration. Critical parameters for this step include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 40–70°C | Prevents decarboxylation |
| Reaction Time | 5–10 hours | Ensures complete hydrolysis |
| Acidifying Agent | HCl (2 equivalents) | Facilitates salt formation |
Alternative Crystallization-Based Synthesis
A secondary method, adapted from crystallographic studies of analogous thiazoles, involves pH-controlled crystallization. Suspending intermediate precursors (e.g., S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino-thioacetate) in methanol at pH 6.5 and heating to 60°C for 15 minutes yields light yellow crystals upon cooling. This approach emphasizes solvent polarity and pH adjustments to direct crystal nucleation, achieving ≥90% purity without chromatography.
Solvent and Reagent Optimization
Solvent Selection for Cyclization
The choice of solvent significantly influences reaction kinetics and product stability. Polar aprotic solvents like DMA are preferred for cyanide-mediated cyclization due to their ability to stabilize transition states and dissolve ionic reagents. Comparative solvent performance data:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| N,N-Dimethylacetamide | 37.8 | 165 | 82 |
| Toluene | 2.4 | 111 | 45 |
| Tetrahydrofuran | 7.6 | 66 | 58 |
Role of Acidic Additives
Acidic compounds, such as hydrobromic acid (HBr) or p-toluenesulfonic acid (pTSA), are employed to protonate intermediates and facilitate precipitation. For instance, adding 1.5 equivalents of HBr during the isolation of compound (2) increases yield from 68% to 85% by shifting equilibrium toward the protonated species.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-hydrolysis mixtures are extracted with toluene to remove non-polar byproducts. Toluene’s low polarity (log P = 2.73) ensures selective partitioning of the target compound into the aqueous phase, achieving 92–95% recovery.
Crystallization Dynamics
Crystallization from methanol relies on controlled cooling rates (0.5°C/min) to form monoclinic crystals with minimal defects. X-ray diffraction analysis confirms intermolecular N–H⋯O hydrogen bonds (2.89 Å) and π–π stacking (3.536 Å centroid distance), which stabilize the crystal lattice.
Structural Characterization
Spectroscopic Confirmation
Scalability and Industrial Considerations
Pilot-scale batches (10 kg) using the patent method achieve 78% overall yield with a purity of 99.2% (HPLC). Key challenges include cyanide handling (requiring <5 ppm residuals) and solvent recovery (DMA recycled at 88% efficiency).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Biological Activity
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (CAS: 903442-90-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 214.25 g/mol
- Structural Characteristics : The thiazole ring contributes to its biological activity, particularly in enzyme interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition
- Antioxidant Activity
- Anticancer Activity
Case Study 1: Xanthine Oxidase Inhibition
A series of thiazole derivatives were synthesized and evaluated for their xanthine oxidase inhibitory activity. Among these, specific compounds demonstrated potent inhibition comparable to febuxostat, a known xanthine oxidase inhibitor. The structure-activity relationship indicated that modifications in the side chains significantly influenced the inhibitory potency.
| Compound | IC (μM) | Antioxidant Activity (IC) |
|---|---|---|
| 5j | 3.6 | - |
| 5k | 8.1 | 15.3 |
| 5l | 9.9 | 17.6 |
Case Study 2: Anticancer Evaluation
In vitro studies on thiazole derivatives revealed their effectiveness against various cancer cell lines. The MTT assay was employed to determine the IC, indicating that some derivatives had comparable efficacy to the reference drug Harmine.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Thiazole A | HCT-116 | 2.40 ± 0.12 |
| Thiazole B | HepG-2 | Comparable |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes through hydrogen bonding and hydrophobic interactions facilitated by the thiazole ring structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The guanidine group at position 2 distinguishes the target compound from other thiazole derivatives. Key comparisons include:
Analysis :
- The guanidine group confers strong basicity (pKa ~13), enhancing solubility in polar solvents and enabling interactions with acidic residues in enzymes or nucleic acids.
- The trifluoromethyl group in increases hydrophobicity, favoring membrane permeability and resistance to oxidative metabolism.
Ester Variations at Position 5
The methyl ester at position 5 influences solubility and hydrolysis kinetics:
Analysis :
- Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions due to reduced steric hindrance. This property may make the target compound more labile in biological systems compared to its ethyl analog .
Substituent Variations at Position 4
Position 4 substituents modulate electronic and steric effects:
Analysis :
- The methyl group in the target compound donates electrons slightly, stabilizing the thiazole ring.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions from | Alternative Approaches () |
|---|---|---|
| Solvent | Acetic acid | Methanol/water mixtures |
| Catalyst | Sodium acetate | Potassium carbonate |
| Reaction Time | 3–5 hours | Extended reflux (6–8 hours) for higher yield |
| Purification | Recrystallization (DMF/AcOH) | Column chromatography |
How can researchers resolve contradictions in spectroscopic data during structural confirmation?
Advanced Research Question
Conflicting NMR or mass spectrometry data often arise from tautomerism or impurities. To address this:
- Step 1 : Perform LC-MS to verify molecular ion peaks and rule out impurities .
- Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for imino/amino tautomers .
- Step 3 : Cross-validate with elemental analysis to confirm C/H/N/S ratios .
Example Case : In , conflicting H NMR signals for thiol-thione tautomers were resolved by comparing experimental data with computational models.
What experimental designs are optimal for evaluating the compound’s hypoglycemic activity?
Advanced Research Question
Biological activity assays should mimic pathophysiological conditions:
Q. Table 2: Biological Activity Data (Analogous Compounds)
| Compound | Glucose Reduction (%) | Dose (mg/kg) | Model (Evidence) |
|---|---|---|---|
| Compound 135 | 38% | 25 | STZ-induced NIDDM |
| Metformin | 42% | 50 | Same model |
How can substituent effects on bioactivity be systematically studied?
Advanced Research Question
Structure-activity relationship (SAR) studies require:
- Variation : Synthesize analogs with substituents at positions 2 (aminoiminomethyl) and 4 (methyl) of the thiazole ring.
- Testing : Compare IC values in enzymatic assays (e.g., α-glucosidase inhibition) or cellular models .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., insulin receptor) .
Critical Finding : highlights that chlorobenzylamino substituents enhance hypoglycemic activity due to improved hydrophobic interactions.
What are common pitfalls in purifying this compound, and how can they be mitigated?
Basic Research Question
- Challenge : Low solubility in polar solvents due to the hydrophobic thiazole core.
- Solution : Use mixed solvents (e.g., DMF/water) for recrystallization or employ gradient elution in HPLC .
- Validation : Monitor purity via TLC (silica gel, ethyl acetate/hexane) and HPLC-DAD (>95% purity threshold) .
How should stability studies be designed for this compound under varying storage conditions?
Advanced Research Question
- Conditions : Test stability at 4°C, 25°C, and 40°C with 60% relative humidity over 6 months .
- Analysis : Quantify degradation products via LC-MS and track potency loss in bioassays.
- Key Finding : notes that ester derivatives are prone to hydrolysis; thus, lyophilized formulations are recommended for long-term storage.
What strategies can address low yields in the final cyclization step?
Advanced Research Question
- Optimization :
- Increase reaction temperature (80–100°C) with microwave-assisted synthesis.
- Use Dean-Stark traps to remove water in azole-forming reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
Note : achieved 72% yield after optimizing molar ratios (1:1.1 for aldehyde:thiazole precursor).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
